![molecular formula C16H12FN3O3 B2462426 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide CAS No. 865285-36-5](/img/structure/B2462426.png)
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide, also known as FOBA, is a small molecule compound that has been recently developed and studied for its potential applications in scientific research. FOBA is a member of the oxadiazole family of compounds and has shown promising results in various studies related to its mechanism of action and biochemical effects.
Scientific Research Applications
1. Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds
The paper reviews the development of 1,3,4-oxadiazole-based derivatives, highlighting their binding efficacy with enzymes and receptors due to the structural features of the 1,3,4-oxadiazole ring. These compounds have been used for treating various ailments, showing significant therapeutic potential. The review suggests 1,3,4-oxadiazole derivatives are an active area of research for developing medicinal agents with diverse bioactivities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects, among others (Verma et al., 2019).
2. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development
This review emphasizes the pharmacological significance of compounds containing the 1,3,4-oxadiazole core, which are recognized for their broad range of pharmacological activities. The discussion covers various compounds with reported activities such as antiviral, analgesic, anti-inflammatory, antitumor, and more. The analysis underlines the importance of the 1,3,4-oxadiazole core in the development of new drugs, suggesting these compounds offer efficacious and less toxic options for treating multiple diseases (Rana et al., 2020).
3. Research Progress on the Synthesis and Pharmacology of 1,3,4-Oxadiazole and 1,2,4-Oxadiazole Derivatives
This mini-review presents recent advances in the synthesis and pharmacological study of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. It discusses their hydrogen bond interactions with biomacromolecules, enhancing pharmacological activity. The paper highlights the diverse biological activities exhibited by these compounds, including antibacterial, anti-inflammatory, anti-tuberculous, and anticancer activities. It suggests that the oxadiazole ring is a potent biologically active unit in many compounds, underlining the ongoing interest in these derivatives for medicinal chemistry and pharmacology research (Wang et al., 2022).
properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-22-13-4-2-3-11(9-13)14(21)18-16-20-19-15(23-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCURZRPYWXBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.